![molecular formula C18H17N3O3 B2805781 6-(2-Ethoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034485-45-3](/img/structure/B2805781.png)
6-(2-Ethoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The ethoxybenzoyl group attached to the naphthyridine core suggests that it might have been derived from 2-ethoxybenzoyl chloride .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via condensation reactions . For instance, 2-ethoxybenzoyl chloride can react with chlorosulphonic acid in the presence of thionyl chloride to form an intermediate sulphonyl chloride .Scientific Research Applications
- Cholesterol-Based Compounds : This naphthyridine derivative has been investigated for its potential as a drug carrier. Researchers explore its ability to encapsulate and deliver therapeutic agents to specific targets within the body. By modifying the structure, it’s possible to enhance drug solubility, stability, and bioavailability .
Drug Delivery Applications
Anticancer, Antimicrobial, and Antioxidant Compounds
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Arginine Vasopressin V1A Receptor . This receptor mediates the vasoconstrictive action of arginine vasopressin (AVP), a hormone secreted from the posterior pituitary gland . The receptor is found in vascular smooth muscle, the liver, platelets, and renal mesangial cells .
Mode of Action
The compound acts as a potent antagonist for the V1A receptor . It binds to the receptor, blocking the action of AVP, and thereby inhibiting the vasoconstrictive effect . This results in a decrease in blood pressure and other physiological changes .
Biochemical Pathways
The compound’s action on the V1A receptor affects the vasopressin-regulated water reabsorption pathway. By blocking the action of AVP on the V1A receptor, it can potentially alter the balance of water and electrolytes in the body .
Result of Action
The molecular and cellular effects of the compound’s action would primarily involve a reduction in vasoconstriction, leading to a decrease in blood pressure . This could have potential therapeutic implications for conditions such as hypertension .
properties
IUPAC Name |
6-(2-ethoxybenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-16-6-4-3-5-14(16)18(23)21-8-7-15-13(11-21)9-12(10-19)17(22)20-15/h3-6,9H,2,7-8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNPVLCIUVTALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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